molecular formula C23H22N2O3 B11488695 1-[2-(4-methylphenoxy)ethyl]-3-(9H-xanthen-9-yl)urea

1-[2-(4-methylphenoxy)ethyl]-3-(9H-xanthen-9-yl)urea

Cat. No.: B11488695
M. Wt: 374.4 g/mol
InChI Key: OCDBOAAYXMWSIF-UHFFFAOYSA-N
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Description

1-[2-(4-methylphenoxy)ethyl]-3-(9H-xanthen-9-yl)urea is a chemical compound with the following properties:

    Molecular Formula: C23H22N2O3\mathrm{C_{23}H_{22}N_2O_3}C23​H22​N2​O3​

    Average Mass: 374.43 Da

    ChemSpider ID: 4101202

Preparation Methods

Industrial Production Methods: Industrial-scale production methods for 1-[2-(4-methylphenoxy)ethyl]-3-(9H-xanthen-9-yl)urea are proprietary and may not be publicly disclosed. Typically, pharmaceutical or specialty chemical companies develop their own optimized processes for large-scale synthesis.

Chemical Reactions Analysis

Reactivity: 1-[2-(4-methylphenoxy)ethyl]-3-(9H-xanthen-9-yl)urea may undergo various chemical reactions, including:

    Oxidation: Oxidative transformations of the aromatic rings or functional groups.

    Reduction: Reduction of carbonyl groups or other functionalities.

    Substitution: Nucleophilic substitution reactions at appropriate positions.

Common Reagents and Conditions: Specific reagents and conditions would depend on the desired reaction. common reagents include:

    Base: For deprotonation or condensation reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products: The major products formed during these reactions would vary based on the specific reaction conditions and starting materials.

Scientific Research Applications

    Chemistry: As a fluorescent probe or labeling agent.

    Biology: In cell imaging studies due to its xanthene fluorophore.

    Medicine: Investigated for potential therapeutic effects (specific applications would require further research).

    Industry: In the development of novel materials or dyes.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.

Properties

Molecular Formula

C23H22N2O3

Molecular Weight

374.4 g/mol

IUPAC Name

1-[2-(4-methylphenoxy)ethyl]-3-(9H-xanthen-9-yl)urea

InChI

InChI=1S/C23H22N2O3/c1-16-10-12-17(13-11-16)27-15-14-24-23(26)25-22-18-6-2-4-8-20(18)28-21-9-5-3-7-19(21)22/h2-13,22H,14-15H2,1H3,(H2,24,25,26)

InChI Key

OCDBOAAYXMWSIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCNC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24

Origin of Product

United States

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